1-benzyl-N-(butan-2-yl)piperidine-4-carboxamide
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Overview
Description
1-Benzyl-N-(butan-2-yl)piperidine-4-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
The synthesis of 1-benzyl-N-(butan-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with butan-2-amine under appropriate conditions . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control and purification steps .
Chemical Reactions Analysis
1-Benzyl-N-(butan-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Scientific Research Applications
1-Benzyl-N-(butan-2-yl)piperidine-4-carboxamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-N-(butan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1-Benzyl-N-(butan-2-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
1-Benzyl-4-piperidone: Used as a building block in medicinal chemistry.
N-Benzylpiperidine-4-carboxaldehyde: Known for its use in stereospecific allylic alkylation reactions.
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: Acts as a dopamine reuptake inhibitor.
These compounds share the piperidine core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
1-benzyl-N-butan-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-14(2)18-17(20)16-9-11-19(12-10-16)13-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSICGYGVLKLLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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